Crocetin dialdehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

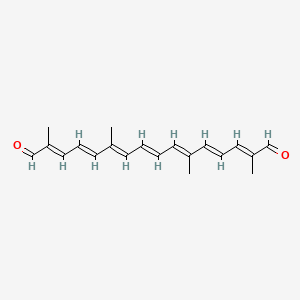

Crocetin dialdehyde is an apo carotenoid diterpenoid compound arising from oxidative degradation of the beta,beta-carotene skeleton at the 8- and 8'-positions. It is an enal, a dialdehyde and an apo carotenoid diterpenoid.

Applications De Recherche Scientifique

Biochemical Properties and Biosynthesis

Crocetin dialdehyde is produced through the cleavage of zeaxanthin by carotenoid cleavage dioxygenases (CCDs). The enzyme CCD2 has been identified as a key player in this conversion process, which occurs in various plant species such as Crocus sativus and Buddleja davidii . The understanding of its biosynthesis is crucial for enhancing its production through biotechnological methods.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Source Plant | Function |

|---|---|---|

| CCD2 | Crocus sativus | Cleaves zeaxanthin to produce this compound |

| CCD4 | Buddleja davidii | Recognizes and cleaves zeaxanthin at specific double bonds |

Therapeutic Applications

This compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

- Cardiovascular Health : Studies indicate that crocetin has cardioprotective effects, reducing oxidative stress and inflammation in myocardial ischemia models . Clinical trials have shown improvements in cardiovascular health markers among patients treated with saffron extracts rich in crocetin .

- Neuroprotection : Research has demonstrated that crocetin can protect neural cells from oxidative damage, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's . Its antidepressant properties have also been highlighted, with studies suggesting efficacy comparable to conventional antidepressants .

- Anticancer Potential : this compound has shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms . Its role in enhancing the efficacy of chemotherapeutic agents is currently under investigation.

Table 2: Summary of Pharmacological Activities of this compound

| Activity | Model/Study Type | Findings |

|---|---|---|

| Cardioprotective | Myocardial ischemia rats | Reduces oxidative stress markers |

| Neuroprotective | H9c2 cardiomyocytes | Ameliorates apoptosis |

| Anticancer | Various cancer cell lines | Induces apoptosis and inhibits growth |

| Antidepressant | Clinical trials | Comparable efficacy to antidepressants |

Biotechnological Applications

The limited availability of saffron has led researchers to explore biotechnological approaches for the production of this compound. Genetic engineering techniques have been employed to enhance the metabolic pathways responsible for its synthesis in microorganisms such as Saccharomyces cerevisiae and Escherichia coli . These methods aim to optimize precursor availability and enzyme activity to increase yields significantly.

Table 3: Biotechnological Strategies for Enhancing Crocetin Production

| Strategy | Organism | Outcome |

|---|---|---|

| Gene knockout (CIT2, MLS1) | Saccharomyces cerevisiae | Increased crocetin yield by 50% |

| Synthetic fusion proteins | Escherichia coli | Enhanced enzymatic activity |

Case Studies

Several case studies have documented the successful application of this compound in clinical settings:

- A double-blind randomized controlled trial assessed the effects of saffron extract on patients with anxiety and depression, showing significant improvements correlated with crocetin content .

- In animal models, crocetin administration resulted in reduced myocardial injury markers during ischemia-reperfusion events, highlighting its protective role against cardiovascular diseases .

Propriétés

Formule moléculaire |

C20H24O2 |

|---|---|

Poids moléculaire |

296.4 g/mol |

Nom IUPAC |

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial |

InChI |

InChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+ |

Clé InChI |

YHCIKUXPWFLCFN-QHUUTLAPSA-N |

SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O |

SMILES isomérique |

C/C(=C\C=C\C=C(\C=C\C=C(\C=O)/C)/C)/C=C/C=C(/C=O)\C |

SMILES canonique |

CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.